molecular formula C17H17N3O3 B12799299 N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 132687-01-5

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Cat. No.: B12799299
CAS No.: 132687-01-5
M. Wt: 311.33 g/mol
InChI Key: WAYZVDZHFWJQLW-UHFFFAOYSA-N
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Description

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and benzodiazepine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Catalysts like palladium on carbon or copper(I) iodide are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 8,9-Dichloro-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one
  • 7-Chloro-11-ethyl-6-methyl-9-(trifluoromethyl)pyrido[3,2-c][1,5]benzodiazepin-5-one

Uniqueness

N11-Ethyl-8-methoxycarbonyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one stands out due to its specific structural features and the presence of the methoxycarbonyl group, which may impart unique chemical and biological properties

Properties

CAS No.

132687-01-5

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

methyl 11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxylate

InChI

InChI=1S/C17H17N3O3/c1-4-20-13-8-7-11(17(22)23-3)10-14(13)19(2)16(21)12-6-5-9-18-15(12)20/h5-10H,4H2,1-3H3

InChI Key

WAYZVDZHFWJQLW-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OC)N(C(=O)C3=C1N=CC=C3)C

Origin of Product

United States

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